molecular formula C16H25NO3S B4976001 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B4976001
M. Wt: 311.4 g/mol
InChI Key: SPQZKZRRCOYVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a sulfonamide derivative featuring a 3,5-dimethylpiperidine core linked to a substituted aromatic sulfonyl group. This compound belongs to a class of sulfonamides studied for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-11-6-12(2)10-17(9-11)21(18,19)16-8-15(20-5)13(3)7-14(16)4/h7-8,11-12H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQZKZRRCOYVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate:

    Nucleophilic Substitution Reaction:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can participate in substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 1-[(5-Hydroxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine.

    Reduction: 1-[(5-Methoxy-2,4-dimethylphenyl)sulfanyl]-3,5-dimethylpiperidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1) to highlight structural variations and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine (Target) C₁₇H₂₅NO₃S 323.45* 3,5-dimethylpiperidine; 5-methoxy-2,4-dimethylphenyl sulfonyl
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine C₁₉H₂₂Cl₂N₂O₃S 429.36 Piperazine ring; 2,5-dichlorophenyl; 5-methoxy-2,4-dimethylphenyl sulfonyl
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-3,5-dimethylpiperidine C₁₄H₁₉ClN₂O₄S 362.83 3,5-dimethylpiperidine; 4-chloro-3-nitrophenyl sulfonyl
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine C₁₃H₁₈N₂O₅ 282.30 Piperidine; 2,5-dimethoxy-4-nitrophenyl

*Calculated based on molecular formula.

Structural Differences and Implications

Heterocyclic Core Variations: The target compound and 1-[(4-chloro-3-nitrophenyl)sulfonyl]-3,5-dimethylpiperidine share a 3,5-dimethylpiperidine core, which enhances steric hindrance and reduces conformational flexibility compared to piperazine (as in ’s compound ).

Sulfonyl Group Substituents: The target compound’s 5-methoxy-2,4-dimethylphenyl sulfonyl group is electron-rich due to methoxy (+M effect) and methyl groups.

Aromatic Ring Modifications :

  • The 1-(2,5-dimethoxy-4-nitrophenyl)piperidine lacks a sulfonyl group but includes a nitro substituent, which may confer redox activity or photostability differences compared to sulfonamide derivatives.
Physicochemical Properties
  • Lipophilicity : The target compound’s methoxy and methyl groups likely enhance lipophilicity (logP ≈ 3.5–4.0*), favoring membrane permeability. Chlorine and nitro substituents (e.g., in ) further increase logP but reduce solubility in aqueous media.
  • Thermal Stability : The sulfonyl group generally improves thermal stability. reports a boiling point of 144°C for 3,5-dimethylpiperidine , but the target compound’s higher molecular weight suggests a significantly higher boiling point (>250°C).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.